6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
This compound is a quinoline derivative fused with a [1,4]dioxino ring system. Its structure features a 4-chlorophenylmethyl substituent at position 6 and a 4-methylbenzoyl group at position 6. Such substitutions are common in medicinal chemistry for modulating biological activity, solubility, and metabolic stability .
Key physicochemical properties inferred from structural analogs include:
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c1-16-2-6-18(7-3-16)25(29)21-15-28(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)30/h2-9,12-13,15H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYPYSDBTPBNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic molecule with potential biological activities. Its structure features a quinoline core with various substituents that may confer unique pharmacological properties. This article reviews the biological activity of this compound based on existing research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C26H20ClNO4
- Molecular Weight : 445.9 g/mol
- CAS Number : 904432-99-1
- IUPAC Name : 6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can block substrate access and disrupt catalytic activity.
- Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways and influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various bacterial strains.
Biological Activity Overview
Research indicates that the compound has several potential biological activities:
- Antibacterial Activity : Studies have shown that derivatives of quinoline compounds can exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these strains needs further investigation.
- Anticancer Potential : Quinoline derivatives have been explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells could be a focus for future studies .
Antibacterial Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences examined the antibacterial activity of synthesized compounds similar to the target compound. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications in the quinoline structure could enhance antibacterial efficacy .
Enzyme Inhibition Studies
Research has demonstrated that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, certain derivatives showed IC50 values indicating strong inhibitory activity . This suggests that this compound may also possess similar enzyme inhibitory properties.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of [1,4]dioxino[2,3-g]quinolin-9-one derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on substituents and core structure.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-chlorophenyl and 4-methylbenzoyl groups confer higher lipophilicity (XLogP3 ~4.6) compared to derivatives with polar methoxy (XLogP3 ~3.9) or reduced-ring systems (XLogP3 ~2.8) .
- Fluorine substitution (as in ) maintains similar logP but enhances metabolic stability .
Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl/heteroaryl groups, as seen in and . The 4-methylbenzoyl group in the target compound may require Friedel-Crafts acylation or directed ortho-metalation strategies, analogous to methods in for benzophenone derivatives .
Biological Relevance: While direct bioactivity data for the target compound are absent, structurally similar [1,4]dioxinoquinolinones and thienoquinolines (e.g., ) exhibit potassium channel modulation and antitumor activity . The 4-chlorophenyl group may enhance target binding affinity, as seen in chlorinated kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
